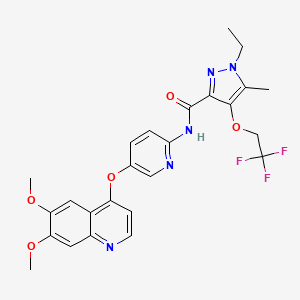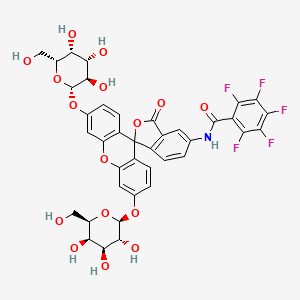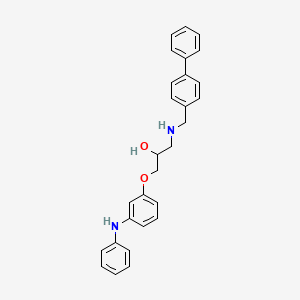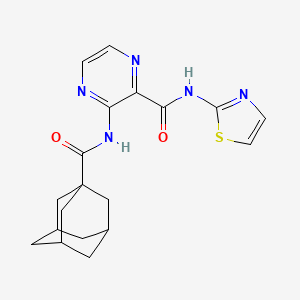
Antibacterial agent 118
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibacterial agent 118 is a compound known for its potent activity against various bacterial strains, including Mycobacterium tuberculosis, Mycobacterium aurum, Mycobacterium smegmatis, Mycobacterium tuberculosis H37Rv, and Mycobacterium avium . This compound has shown significant promise in the research and treatment of tuberculosis and other bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 118 involves the reaction of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides. The process typically includes the use of reagents such as phosphorus oxychloride and methoxy cinnamic acid . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization and chromatography to achieve high purity levels suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Antibacterial agent 118 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially enhancing its antibacterial properties.
Reduction: Reduction reactions can alter the compound’s structure, affecting its activity and stability.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, ethanol, and water.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Antibacterial agent 118 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on bacterial cell walls and metabolic pathways.
Industry: Utilized in the development of new antibacterial coatings and materials for medical devices.
Mechanism of Action
The mechanism of action of antibacterial agent 118 involves inhibiting mycobacterial methionine aminopeptidase 1, an enzyme crucial for bacterial protein synthesis . By targeting this enzyme, the compound disrupts bacterial growth and replication, leading to cell death. This mechanism is particularly effective against Mycobacterium species, making it a valuable tool in tuberculosis research and treatment .
Comparison with Similar Compounds
Isoniazid: Another antimycobacterial agent used in tuberculosis treatment.
Rifampicin: A broad-spectrum antibiotic effective against various bacterial infections.
Ethambutol: Used in combination therapy for tuberculosis.
Comparison: Antibacterial agent 118 is unique due to its specific inhibition of mycobacterial methionine aminopeptidase 1, which is not a common target for other antimycobacterial agents . This specificity may reduce the likelihood of cross-resistance with other antibiotics, making it a valuable addition to the arsenal against drug-resistant tuberculosis .
Properties
Molecular Formula |
C19H21N5O2S |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
3-(adamantane-1-carbonylamino)-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C19H21N5O2S/c25-16(24-18-22-3-4-27-18)14-15(21-2-1-20-14)23-17(26)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2,(H,21,23,26)(H,22,24,25) |
InChI Key |
ZIYTWXQLGRWXCT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC=CN=C4C(=O)NC5=NC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



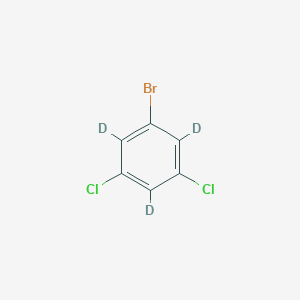
![N-[6-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]pyridin-3-yl]-2,3-diphenylpropanamide](/img/structure/B12401954.png)


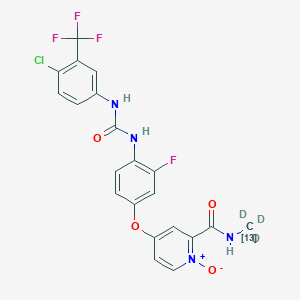

![9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12401973.png)
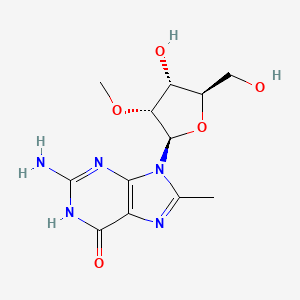
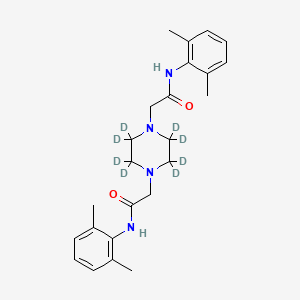
![disodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(4-sulfonatophenyl)methyl]anilino]methyl]benzenesulfonate](/img/structure/B12402000.png)
